molecular formula C12H11FN2O2 B8378002 7-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid

7-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid

Cat. No. B8378002
M. Wt: 234.23 g/mol
InChI Key: RXXMVVVZCLUPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951801B2

Procedure details

7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline-1-carboxylic acid (5 g, 21.36 mmol) was suspended in 130 ml of 3N HCl in a 500 ml round-bottom flask and refluxed overnight (16 hr) with stirring. Upon cooling, a light brown solid precipitated out, which was collected by filtration and washed with H2O. The salt obtained by filtration above was then dissolved in hot methanol (200 ml) and treated with 3M K2CO3 (5-10 ml) such that the pH is around 9. 100 ml of H2O was added to this mixture, which was then allowed to stir at RT. The methanol was evaporated on a rotary evaporator to give a white aqueous suspension of the desired free base, which was collected by filtration (3.2 g, 79% yield). 1H-NMR (300 MHz, methanol-d4): δ 2.73 (t, 2H), 3.11 (t, 2H), 3.94 (s, 2H), 6.73 (m, 1H), 6.94 (m, 1H), 7.30 (dd, 1H). Retention Time (LC, method: ammonium acetate standard): 1.25 min. MS (M+H+): 191.1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][NH:9][CH:10](C(O)=O)[C:11]=3[NH:12]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].O>Cl.CO>[F:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][NH:9][CH2:10][C:11]=3[NH:12]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C2C=3CCNC(C3NC2=C1)C(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight (16 hr)
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a light brown solid precipitated out
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The salt obtained by filtration
STIRRING
Type
STIRRING
Details
to stir at RT
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a white aqueous suspension of the desired free base, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration (3.2 g, 79% yield)
CUSTOM
Type
CUSTOM
Details
1.25 min
Duration
1.25 min

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C=3CCNCC3NC2=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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